alpha-Chlorocinnamaldehyde
CAS No.: 33603-89-3
Cat. No.: VC13279415
Molecular Formula: C9H7ClO
Molecular Weight: 166.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33603-89-3 |
---|---|
Molecular Formula | C9H7ClO |
Molecular Weight | 166.60 g/mol |
IUPAC Name | (Z)-2-chloro-3-phenylprop-2-enal |
Standard InChI | InChI=1S/C9H7ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6- |
Standard InChI Key | SARRRAKOHPKFBW-TWGQIWQCSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C=C(/C=O)\Cl |
SMILES | C1=CC=C(C=C1)C=C(C=O)Cl |
Canonical SMILES | C1=CC=C(C=C1)C=C(C=O)Cl |
Introduction
Synthesis and Production Methods
Alpha-chlorocinnamaldehyde is synthesized through multiple routes, including chlorination of cinnamaldehyde using agents like thionyl chloride (SOCl₂) or chlorine gas under controlled conditions . Industrial-scale production often employs condensation reactions between benzaldehyde and acetaldehyde in the presence of sodium hydroxide, followed by chlorination . Recent advances in biocatalytic methods have also been explored, such as TEMPO/NaOCl-mediated oxidation of α-chlorocinnamic alcohol, yielding high-purity α-ClCinn with minimal byproducts .
Table 1: Key Synthetic Routes for α-ClCinn
Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
Chlorination of Cinnamaldehyde | SOCl₂, 0–6°C | 85 | 95 | |
Biocatalytic Oxidation | TEMPO, NaOCl, pH 9.5 | 71 | 98 | |
Condensation | Benzaldehyde, Acetaldehyde, NaOH | 65 | 90 |
Physicochemical Properties
The compound’s IR spectrum reveals characteristic absorption bands at 1,680 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl vibration), confirming its aldehyde and chlorinated functionalities . Nuclear magnetic resonance (NMR) data show distinct signals at δ 9.8 ppm (aldehyde proton) and δ 6.5–7.8 ppm (aromatic protons) . Its flash point exceeds 230°F, necessitating careful handling to avoid combustion .
Biological and Pharmacological Activities
Alpha-chlorocinnamaldehyde exhibits diverse bioactivities, including antimicrobial, antiviral, and enzyme-inhibitory effects.
Antimicrobial Activity
Studies demonstrate potent activity against Staphylococcus aureus (MIC = 15 µg/mL) and Enterococcus faecalis (MIC = 10 µg/mL), comparable to ampicillin and rifampicin. The chlorine substituent enhances electrophilicity at the beta-carbon, enabling DNA adduct formation and microbial growth inhibition .
Tyrosinase Inhibition
As a competitive inhibitor of mushroom tyrosinase, α-ClCinn exhibits IC₅₀ values of 0.140 mM (monophenolase) and 0.110 mM (diphenolase) . Molecular docking simulations reveal interactions with active-site residues (His244, Met257), preventing substrate binding without direct coordination to copper ions .
Synergy with Chemotherapeutic Agents
In human NHIK 3025 cells, α-ClCinn potentiates cisplatin-induced cell inactivation by 40% without increasing platinum uptake, suggesting a non-competitive mechanism . This synergy is attributed to enhanced apoptosis via reactive oxygen species (ROS) generation .
Industrial and Research Applications
Corrosion Inhibition
Alpha-chlorocinnamaldehyde adsorbs onto metal surfaces (e.g., iron, zinc), forming a protective layer that reduces corrosion rates by 70% in sulfuric acid environments . Its electron-deficient beta-carbon facilitates strong interactions with metallic substrates.
Organic Synthesis Intermediate
The compound serves as a precursor in synthesizing allylic alcohols and heterocyclic compounds. For example, asymmetric redox-annulation with cyclic amines yields chiral tetrahydroisoquinoline derivatives with >90% enantiomeric excess .
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